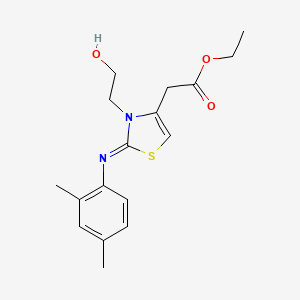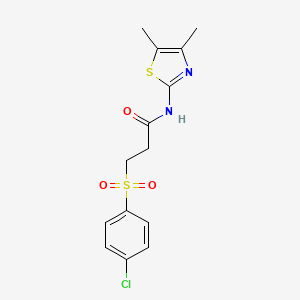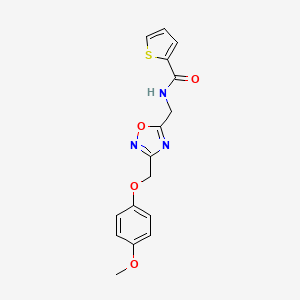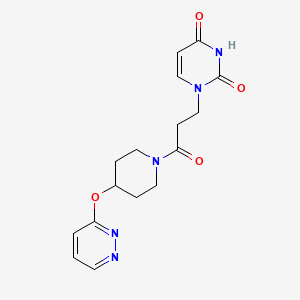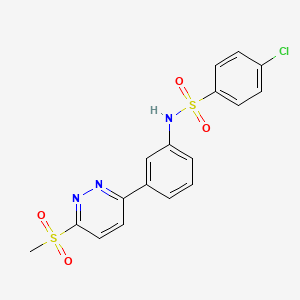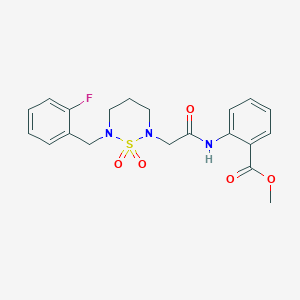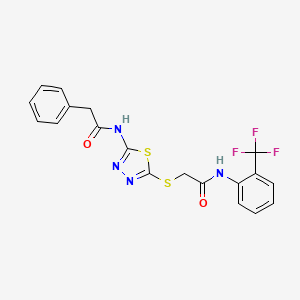
N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a complex organic compound that features a thiadiazole ring, a trifluoromethyl group, and a phenylacetamide moiety
Mechanism of Action
Target of Action
The primary target of this compound is DNA , specifically the minor groove of the DNA duplex . This interaction with DNA is crucial for its biological activity.
Mode of Action
The compound interacts with its target, the minor groove of the DNA duplex, by forming a stable complex . This interaction is facilitated by the compound’s strong binding affinity, with a binding constant (Kb) of 1 × 10^5 M^−1 . The compound’s interaction with DNA results in static quenching , with a quenching constant (Kq) of 5.86 ± 0.11 × 10^12 M^−1 s^−1 .
Result of Action
The result of the compound’s action is the formation of a stable complex with the minor groove of the DNA duplex . This interaction can influence DNA-related processes, potentially leading to changes in cell function. The exact molecular and cellular effects would depend on the specific context and environment in which the compound is acting.
Action Environment
The environment can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s interaction with DNA and its overall biological activity. For instance, the compound’s interaction with calf thymus DNA was studied at a physiological temperature of 37 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide typically involves a multi-step process. One common method includes the reaction of 3-mercapto-1,2,4-triazoles with trifluoromethyl-β-diketones in the presence of N-bromosuccinimide (NBS). This reaction facilitates both N-acylation and S-alkylation in a concerted fashion . The structures of the regioisomeric products are thoroughly characterized by heteronuclear 2D NMR experiments.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the scalability and atom economy of the synthetic route mentioned above make it a promising candidate for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the thiadiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Medicine: The compound’s ability to target tumor cell DNA makes it a candidate for anticancer research.
Industry: Its unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1-trifluoroacetyl-3-aryl-5-((2-oxo-2-arylethyl)thio)-1,2,4-triazoles: These compounds also feature a trifluoromethyl group and have been studied for their DNA-binding properties.
2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid: This compound has shown comparable antifungal activity to standard drugs.
Uniqueness
N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is unique due to its combination of a thiadiazole ring, a trifluoromethyl group, and a phenylacetamide moiety
Properties
IUPAC Name |
N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O2S2/c20-19(21,22)13-8-4-5-9-14(13)23-16(28)11-29-18-26-25-17(30-18)24-15(27)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,23,28)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWAYSKWVQUTSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
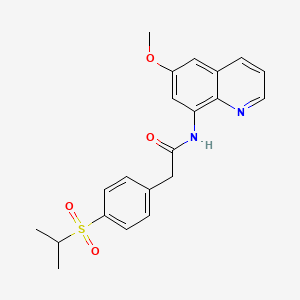
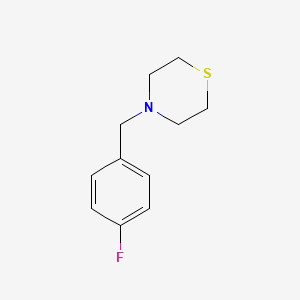
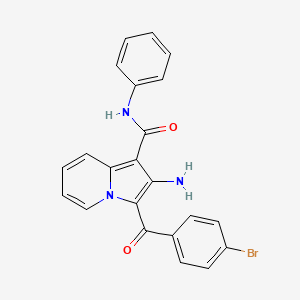
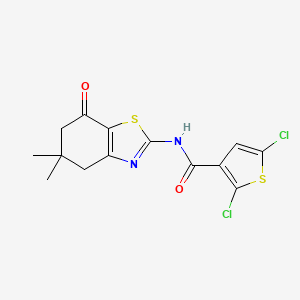

![5-methyl-2-(phenylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B2480087.png)
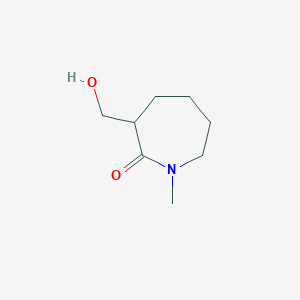
![2-ethoxy-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}naphthalene-1-carboxamide](/img/structure/B2480089.png)
